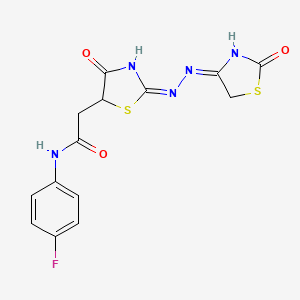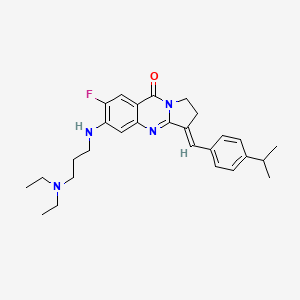
5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole, also known as CPP, is a synthetic compound that belongs to the family of pyrrole-based compounds. CPP has gained significant attention in scientific research due to its potential applications in drug development and as a tool for studying the function of various biological systems.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole has been extensively studied for its potential applications in drug development. It has been shown to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, anti-tumor, and anti-convulsant effects. 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole has also been used as a tool for studying the function of various biological systems, including the nervous system, immune system, and cardiovascular system. In addition, 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole has been used as a probe for studying the structure and function of membrane proteins.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole has been shown to bind to a variety of receptors, including the GABAA receptor, the NMDA receptor, and the CB1 receptor. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of COX-2 and LOX. 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole has been shown to have anti-convulsant effects by modulating the activity of the GABAA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole in lab experiments is its versatility. 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole can be used to study a wide range of biological systems and processes, making it a valuable tool for researchers. Another advantage of using 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole is its stability, which allows it to be stored for long periods of time without degradation. However, one limitation of using 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole is its relatively high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are many potential future directions for research involving 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole. One area of research could focus on the development of new drugs based on the structure of 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole. Another area of research could focus on the use of 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole as a tool for studying the function of membrane proteins. Additionally, research could be conducted to further elucidate the mechanism of action of 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole and its effects on various biological systems. Finally, research could be conducted to explore the potential use of 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole in the treatment of various diseases, including cancer and neurological disorders.
Métodos De Síntesis
5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with 2-methylpyrrole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with pyrrolidine-1-carbonyl chloride to yield 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole. Other methods for synthesizing 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole include the reaction of 4-chlorobenzylamine with 2-methylpyrrole-1-carboxylic acid in the presence of an acid catalyst, and the reaction of 4-chlorobenzylamine with 2-methylpyrrole-1-carboxylic acid in the presence of a base catalyst.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-21-13-6-4-3-5-12(13)17-14(20)9-15-18-19-16(22-15)11-7-8-23-10-11/h3-8,10H,2,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERVQEQMDKRWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2910204.png)
![Diethyl 5-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2910206.png)



![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2910213.png)



![5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2910218.png)

![N-[2-(Phenylsulfanyl)phenyl]formamide](/img/structure/B2910221.png)

